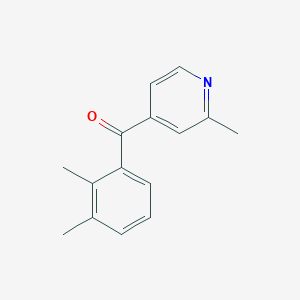
3-(4-Chlorobenzoyl)-4-methylpyridine
Descripción general
Descripción
“3-(4-Chlorobenzoyl)-4-methylpyridine” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds, such as 4-Chlorobenzoyl chloride, are acyl chlorides .
Synthesis Analysis
While specific synthesis methods for “3-(4-Chlorobenzoyl)-4-methylpyridine” are not available, related compounds like 4-Chlorobenzoyl chloride can be produced through the chlorination of benzoyl chloride . Another compound, 1-(4-chlorobenzoyl)-3-[2-(2-{2-[3-(4-chlorobenzoyl)-thioureido]-ethoxy}ethoxy)ethyl]-thiourea, and its Ni(II) and Cu(II) complexes have been synthesized .Aplicaciones Científicas De Investigación
Supramolecular Chemistry
A study by Khalib, Thanigaimani, Arshad, and Razak (2014) discussed the formation of four molecular salts from the self-assembly of corresponding acids with 2-amino-4-methylpyridine. These salts are formed via proton transfer to the pyridine N of the 2-amino-4-methylpyridine moiety and adopt supramolecular [R22(8)] heterosynthons. This research demonstrates the role of weak and strong noncovalent interactions in crystal packing, highlighting the significance of various non-covalent interactions in forming 1D–3D framework structures (Khalib et al., 2014).
Electrophoretic Separation Techniques
Wren (1991) investigated the relationships between pH and separation in free solution capillary electrophoresis, using 2-, 3-, and 4-substituted methylpyridines. The study found that separation improved with the use of a cationic surfactant to suppress electroosmotic flow, providing insights into the electrophoretic mobilities of these compounds (Wren, 1991).
Chemical Synthesis
Pesti et al. (2000) described the efficient functionalization of 2-fluoro-4-methylpyridine for the synthesis of a cognition enhancer drug candidate. This process involved chlorination, hydrolysis, and methanesulfonylation, demonstrating the potential for large-scale synthesis (Pesti et al., 2000).
Mecanismo De Acción
Target of Action
The primary target of 3-(4-Chlorobenzoyl)-4-methylpyridine is the enzyme 4-chlorobenzoyl CoA ligase . This enzyme is involved in the metabolism of certain aromatic compounds, particularly those containing a chlorobenzoyl group .
Mode of Action
It is known that the compound’s chlorobenzoyl group plays a crucial role in this interaction .
Biochemical Pathways
The compound is likely involved in the degradation of 4-chlorobenzoate, a process that occurs via the benzoyl-CoA pathway . This pathway involves the conversion of 4-chlorobenzoate to 4-chlorobenzoyl CoA by the action of 4-chlorobenzoyl CoA ligase . The 4-chlorobenzoyl CoA is then dehalogenated to form 4-hydroxybenzoyl CoA .
Pharmacokinetics
Related compounds such as p-chlorobenzoic acid have been found to be poorly absorbed and distributed in the body .
Result of Action
The compound’s interaction with 4-chlorobenzoyl coa ligase suggests it may play a role in the metabolism of chlorobenzoates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Chlorobenzoyl)-4-methylpyridine. For instance, the compound’s activity may be affected by the presence of other substances that can interact with 4-chlorobenzoyl CoA ligase . Additionally, the compound’s stability could be influenced by factors such as pH and temperature .
Propiedades
IUPAC Name |
(4-chlorophenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-6-7-15-8-12(9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOZVHCKOAWFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















